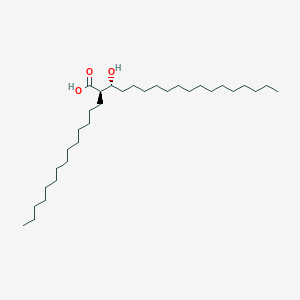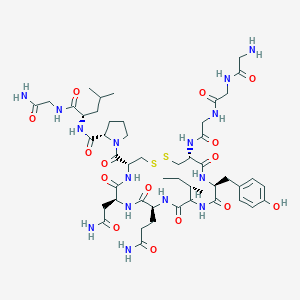
N,N-dimetilpiridin-3-amina
Descripción general
Descripción
N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C(7)H({10})N(_2). It is a derivative of pyridine, where the nitrogen atom at the third position is bonded to two methyl groups. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Aplicaciones Científicas De Investigación
N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions. Its ability to donate electron pairs makes it valuable in the formation of metal complexes.
-
Biology: : In biological research, it is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
-
Medicine: : This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
-
Industry: : It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
From 3-chloropyridine: : One common method involves the reaction of 3-chloropyridine with dimethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-chloropyridine+dimethylamine→N,N-dimethylpyridin-3-amine+HCl
-
From 3-aminopyridine: : Another method involves the methylation of 3-aminopyridine using formaldehyde and formic acid (Eschweiler-Clarke reaction). This reaction is carried out under acidic conditions and involves the following steps:
3-aminopyridine+formaldehyde+formic acid→N,N-dimethylpyridin-3-amine+CO2+H2O
Industrial Production Methods
Industrial production of N,N-dimethylpyridin-3-amine often involves large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N,N-dimethylpyridin-3-amine can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
N,N-dimethylpyridin-3-amine+H2O2→N,N-dimethylpyridin-3-amine N-oxide+H2O
-
Reduction: : This compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are typically used.
N,N-dimethylpyridin-3-amine+LiAlH4→3-aminopyridine+LiAlH3
-
Substitution: : N,N-dimethylpyridin-3-amine can participate in nucleophilic substitution reactions, particularly at the nitrogen atom. For example, it can react with alkyl halides to form quaternary ammonium salts.
N,N-dimethylpyridin-3-amine+R-X→N,N-dimethylpyridin-3-amine-R+X−
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N,N-dimethylpyridin-3-amine N-oxide
Reduction: 3-aminopyridine
Substitution: Quaternary ammonium salts
Mecanismo De Acción
The mechanism by which N,N-dimethylpyridin-3-amine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal centers to form stable complexes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
N,N-dimethylpyridin-3-amine can be compared with other dimethyl-substituted amines and pyridine derivatives:
-
N,N-dimethylaniline: : Similar in structure but with an aromatic benzene ring instead of a pyridine ring. It is less basic due to the electron-withdrawing nature of the benzene ring.
-
N,N-dimethylpyridin-2-amine: : Similar but with the dimethylamino group at the second position. This positional isomer has different reactivity and steric properties.
-
N,N-dimethylpyridin-4-amine: : Another positional isomer with the dimethylamino group at the fourth position. It also exhibits different chemical behavior compared to N,N-dimethylpyridin-3-amine.
N,N-dimethylpyridin-3-amine is unique due to its specific position of the dimethylamino group, which influences its reactivity and interactions in various chemical and biological contexts.
Propiedades
IUPAC Name |
N,N-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHEXUPBRMUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171564 | |
| Record name | 3-Pyridinamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-57-5 | |
| Record name | 3-Pyridinamine, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)







